molecular formula C16H20N2O2 B14596304 2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- CAS No. 61588-95-2

2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-

Cat. No.: B14596304
CAS No.: 61588-95-2
M. Wt: 272.34 g/mol
InChI Key: BHMWSIKWACONMY-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decane-1,3-dione, 2-(methylphenylamino)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- typically involves the reaction of a spirocyclic ketone with an amine. One common method includes the Strecker reaction, where a ketone reacts with sodium cyanide and methylamine hydrochloride in a mixture of dimethyl sulfoxide (DMSO) and water . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- involves its interaction with specific molecular targets. For instance, it may act on opioid receptors, modulating their activity and influencing pain perception . The pathways involved include binding to the receptor sites and altering the signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- is unique due to its specific spirocyclic structure and the presence of a phenylamino group, which imparts distinct chemical and biological properties. Its ability to interact with opioid receptors sets it apart from other similar compounds.

Properties

CAS No.

61588-95-2

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-(N-methylanilino)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C16H20N2O2/c1-17(13-8-4-2-5-9-13)18-14(19)12-16(15(18)20)10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3

InChI Key

BHMWSIKWACONMY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N2C(=O)CC3(C2=O)CCCCC3

Origin of Product

United States

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